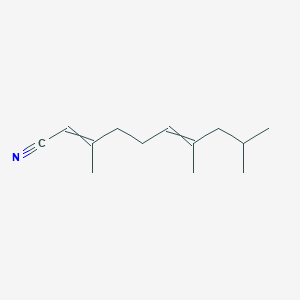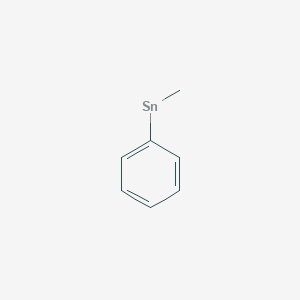
Methyl(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)stannane is an organotin compound with the chemical formula C7H8Sn. It consists of a tin (Sn) atom bonded to a methyl group (CH3) and a phenyl group (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenyl)stannane can be synthesized through various methods, one of the most common being the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction scheme is as follows:
R−Sn(CH3)+R′−X→R−R′+SnX(CH3)
where ( R ) is the phenyl group, ( R’ ) is the organic halide, and ( X ) is a halogen.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of tin tetrachloride (SnCl4) with methylmagnesium bromide (CH3MgBr) and phenylmagnesium bromide (C6H5MgBr) in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Methyl(phenyl)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl(phenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Stannatrane: Another organotin compound with a similar structure but different reactivity and applications.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin, used in similar reactions but with different selectivity and stability.
Uniqueness
Methyl(phenyl)stannane is unique due to its specific combination of a methyl and phenyl group bonded to tin, which imparts distinct reactivity and stability compared to other organotin compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
CAS No. |
57025-30-6 |
|---|---|
Molecular Formula |
C7H8Sn |
Molecular Weight |
210.85 g/mol |
IUPAC Name |
methyl(phenyl)tin |
InChI |
InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3; |
InChI Key |
BRQVULKQFDNFJE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
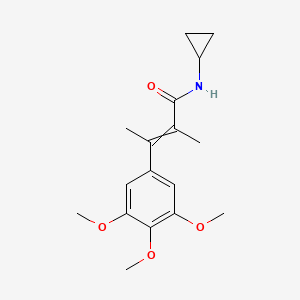

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
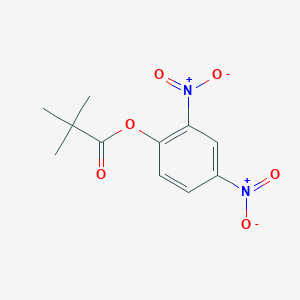

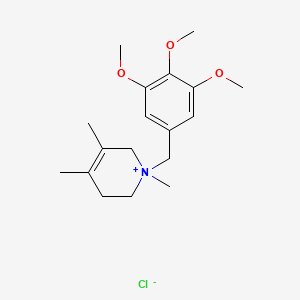
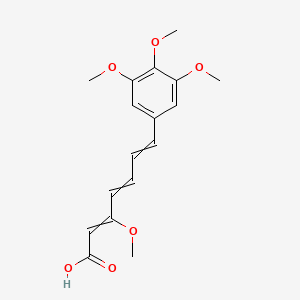
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)
